REACTION_SMILES
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[CH2:1]([CH:2]=[CH2:3])[O:4][c:5]1[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][cH:12][c:13]([O:15][CH3:16])[cH:14]1.[CH3:19][OH:20].[CH3:21][CH2:22][O:23][C:24]([CH3:25])=[O:26].[K+:18].[OH-:17]>>[CH2:1]([CH:2]=[CH2:3])[O:4][c:5]1[c:6]([C:7](=[O:8])[OH:9])[cH:11][cH:12][c:13]([O:15][CH3:16])[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOc1cc(OC)ccc1C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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C=CCOc1cc(OC)ccc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |